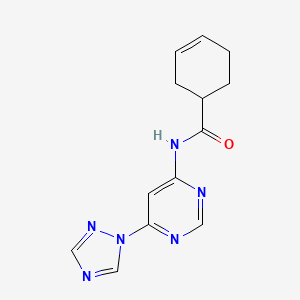

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds containing nitrogen atoms. They are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

A series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Physical And Chemical Properties Analysis

The compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of related compounds in synthesizing heterocyclic derivatives, such as pyrazoles, pyrimidines, and triazoles, which have shown potential antitumor and antimicrobial activities. For instance, novel N-arylpyrazole-containing enaminones were synthesized and further reacted to afford substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and triazolopyrimidines. These compounds exhibited cytotoxic effects against human cancer cell lines and antimicrobial activity (S. Riyadh, 2011).

Anticancer and Anti-inflammatory Agents

A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds demonstrated significant cytotoxicity against various cancer cell lines, highlighting their potential as therapeutic agents (A. Rahmouni et al., 2016).

Supramolecular Chemistry

Studies have also explored the integration of pyrimidine derivatives into supramolecular assemblies. For example, novel pyrimidine derivatives were investigated as ligands for co-crystallization with crown ethers, leading to the formation of complex 2D and 3D networks through hydrogen bonding. Such research contributes to the understanding of molecular interactions and the development of novel materials (M. Fonari et al., 2004).

Antiviral Research

Benzamide-based 5-aminopyrazoles and their derivatives were synthesized and evaluated for their anti-influenza A virus activity. Several compounds showed significant antiviral activities, offering insights into the design of new antiviral drugs (A. Hebishy et al., 2020).

Mécanisme D'action

Target of Action

Similar 1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against various cancer cell lines .

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

It’s known that nitrogen–oxygen heterocyclic systems, such as 1,2,4-triazole derivatives, are of interest in the chemistry of energetic materials .

Pharmacokinetics

The introduction of the azoxy group into a molecule, a feature common in 1,2,4-triazole derivatives, can improve its oxygen balance and increase the enthalpy of formation .

Result of Action

Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .

Action Environment

It’s known that compounds synthesized with similar structures are thermally stable .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O/c20-13(10-4-2-1-3-5-10)18-11-6-12(16-8-15-11)19-9-14-7-17-19/h1-2,6-10H,3-5H2,(H,15,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUYCOURTXPMHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2=CC(=NC=N2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2915400.png)

![1-(3-Chloro-4-fluorophenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2915401.png)

![3-[2-(3-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B2915405.png)

![2-Ethyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2915407.png)